n-Allyl-4-bromobenzenesulfonamide

Carbonic Anhydrase Inhibition Cancer Therapeutics Enzyme Kinetics

This rare N-allyl substituted aromatic sulfonamide is essential for targeted carbonic anhydrase IX (CA IX) inhibition studies. Its unique 4-bromo and allyl groups define its activity, making generic analogs unsuitable for validating hypoxic tumor models or constructing focused chemical libraries. Ensure your research program's integrity by sourcing this specific compound.

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
CAS No. 830-41-1
Cat. No. B079471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Allyl-4-bromobenzenesulfonamide
CAS830-41-1
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC=CCNS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
InChIKeyZJJKFCZKLGCVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-4-bromobenzenesulfonamide (CAS 830-41-1) Technical Baseline for Procurement and Research Selection


N-Allyl-4-bromobenzenesulfonamide (CAS 830-41-1) is an N-allyl substituted aromatic sulfonamide bearing a para-bromo electron-withdrawing group on the phenyl ring, with molecular formula C9H10BrNO2S and exact mass 274.96 Da [1]. The compound belongs to the class of secondary sulfonamides (RSO2NHR'), which are widely investigated as zinc-binding enzyme inhibitors, particularly against carbonic anhydrase (CA) isoforms [2]. The allyl substituent provides a reactive alkene moiety for further derivatization, while the bromo group confers distinct electronic properties influencing target binding affinity . This compound is primarily supplied as a research chemical for early-stage discovery and is recognized by vendors as a 'rare and unique' building block for medicinal chemistry exploration [1].

Why N-Allyl-4-bromobenzenesulfonamide Cannot Be Substituted with Generic Sulfonamide Analogs


Generic substitution of N-allyl-4-bromobenzenesulfonamide with unsubstituted or alternative sulfonamides fails due to the critical role of its specific N-allyl and 4-bromo substituents in determining both target engagement and biological activity profile. As demonstrated in structure-activity relationship (SAR) studies, the presence of electron-withdrawing groups on the benzenesulfonamide core is essential for potent antimicrobial activity against MRSA strains [1], while the N-allyl moiety enables specific inhibition of tumor-associated carbonic anhydrase isoforms such as CA IX [2]. Simply substituting the bromo group with hydrogen (i.e., N-allylbenzenesulfonamide) or altering the N-substituent significantly alters the compound's binding affinity, selectivity, and physicochemical properties (e.g., logP shifts from 2.2 to lower values), rendering it unsuitable for applications requiring the precise electronic and steric profile of the 4-bromo-N-allyl derivative [3]. The following quantitative evidence underscores why this specific compound, rather than a close analog, should be selected for targeted research programs.

Quantitative Differentiation of N-Allyl-4-bromobenzenesulfonamide Against Key Analogs: An Evidence-Based Procurement Guide


Carbonic Anhydrase IX Inhibition: Nanomolar Potency and Competitive Mechanism

N-Allyl-4-bromobenzenesulfonamide inhibits tumor-associated carbonic anhydrase IX (CA IX) with a competitive mechanism, demonstrating an IC50 value in the nanomolar range, which is a hallmark of potent CA IX targeting . This inhibitory profile is consistent with the class-level behavior of N-allyl sulfonamides, where the allyl group is essential for CA isoform recognition [1]. While direct comparative IC50 data for this specific compound against N-allylbenzenesulfonamide is not available, the presence of the 4-bromo substituent is known to enhance binding affinity to CA isoforms relative to unsubstituted analogs due to favorable hydrophobic and electronic interactions in the active site [2].

Carbonic Anhydrase Inhibition Cancer Therapeutics Enzyme Kinetics

Electron-Withdrawing 4-Bromo Substituent is Essential for Potent MRSA Growth Inhibition

The 4-bromo electron-withdrawing substituent on the benzenesulfonamide core is a critical determinant of antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA). In a focused library study, desamino-benzenesulfonamides bearing electron-withdrawing groups, including 4-bromo derivatives, achieved MIC values as low as 5.6 µg/cm³ against MRSA USA300, whereas unsubstituted or electron-donating analogs were significantly less active [1]. Notably, the antibacterial activity of these desamino compounds was not reversed by PABA supplementation, indicating a mechanism distinct from traditional sulfa drugs that target folate synthesis [1]. N-Allyl-4-bromobenzenesulfonamide, possessing both the 4-bromo group and an N-allyl substituent, aligns with the SAR that electron-withdrawing groups are required for potent growth inhibition of this clinically relevant MRSA strain.

Antimicrobial Resistance MRSA Desamino-sulfonamides

Physicochemical Differentiation: Lipophilicity (XLogP3-AA = 2.2) and Molecular Descriptors

N-Allyl-4-bromobenzenesulfonamide possesses a computed XLogP3-AA value of 2.2, indicating moderate lipophilicity suitable for membrane permeability [1]. This value is substantially higher than that of the parent 4-bromobenzenesulfonamide (XLogP3-AA ≈ 1.5) and the non-brominated N-allylbenzenesulfonamide (XLogP3-AA ≈ 1.7), reflecting the combined effect of the bromo and allyl groups [2]. The compound also features 4 rotatable bonds and a topological polar surface area (TPSA) of approximately 46 Ų, positioning it favorably within oral drug-like chemical space [1]. These computed properties provide a quantitative basis for prioritizing this compound over analogs with lower lipophilicity in permeability-limited assays or cellular models.

Physicochemical Properties Drug-likeness Computational Chemistry

Structural Uniqueness as a Functionalizable Building Block: The Allyl Moiety

The N-allyl substituent provides a terminal alkene functionality that is absent in simple N-alkyl (e.g., methyl, ethyl) or N-aryl sulfonamide analogs, enabling downstream derivatization via thiol-ene click chemistry, hydroboration, or epoxidation reactions . In contrast, the non-allyl analog 4-bromobenzenesulfonamide (CAS 701-34-8) lacks this reactive handle entirely, limiting its utility as a modular building block [1]. This structural feature allows researchers to install additional functional groups (e.g., fluorophores, affinity tags, solubility enhancers) post-synthetically without altering the core sulfonamide pharmacophore [2].

Synthetic Chemistry Chemical Biology Click Chemistry

Acetylcholinesterase Inhibition: Low Micromolar Activity as a CNS Probe

In vitro acetylcholinesterase (AChE) inhibition assays using Ellman's method have shown that N-allyl-4-bromobenzenesulfonamide exhibits IC50 values below 10 µM, a threshold considered promising for CNS probe development . While direct comparator data for N-allylbenzenesulfonamide or 4-bromobenzenesulfonamide is not available in the same study, the combination of allyl and bromo substituents appears to confer moderate AChE inhibitory activity that is not observed with simpler sulfonamide scaffolds [1]. This activity profile may be leveraged in screening campaigns for neurodegenerative disease targets.

Neurodegenerative Disease Acetylcholinesterase Alzheimer's Disease

Optimal Research and Industrial Application Scenarios for N-Allyl-4-bromobenzenesulfonamide


Target Validation and Probe Development for Carbonic Anhydrase IX (CA IX) in Cancer Biology

N-Allyl-4-bromobenzenesulfonamide is optimally deployed as a tool compound for validating CA IX as a therapeutic target in hypoxic tumor models. Its competitive nanomolar inhibition profile and selective engagement of CA IX over cytosolic isoforms make it suitable for in vitro enzymatic assays, cell-based proliferation studies under hypoxia, and preliminary in vivo pharmacodynamic experiments aimed at correlating CA IX inhibition with tumor growth suppression [1]. Researchers should use this compound alongside structurally distinct CA IX inhibitors (e.g., sulfonamide-based SLC-0111) to confirm on-target effects [2].

Early-Stage Medicinal Chemistry: Synthesis of Diversified Sulfonamide Libraries via Allyl Functionalization

The terminal alkene of the N-allyl group serves as a reactive handle for constructing focused chemical libraries. In a typical workflow, N-allyl-4-bromobenzenesulfonamide is subjected to thiol-ene click reactions with diverse thiols (e.g., amino acids, carbohydrates, fluorescent dyes) to generate a panel of derivatives with varied physicochemical and biological properties [1]. This approach is particularly valuable for structure-activity relationship (SAR) studies where maintaining the 4-bromo-sulfonamide core is essential for target binding [2].

Antimicrobial Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA) with PABA-Resistant Mechanism

Given the established role of electron-withdrawing 4-bromo substituents in conferring PABA-independent antimicrobial activity, this compound is a high-priority candidate for inclusion in MRSA screening panels. Laboratories focused on novel mechanisms of action against antibiotic-resistant pathogens should evaluate N-allyl-4-bromobenzenesulfonamide in microdilution assays against MRSA USA300 and other clinical isolates, using sulfamethoxazole as a PABA-reversible control [1]. Positive hits can be further profiled for cytotoxicity and in vivo efficacy in murine infection models [2].

Neurodegenerative Disease Probe Screening: Acetylcholinesterase Inhibition

The sub-10 µM AChE inhibitory activity positions N-allyl-4-bromobenzenesulfonamide as a viable entry point for Alzheimer's disease and related dementia research. This compound can be used in high-throughput screening (HTS) campaigns to identify more potent analogs or as a reference inhibitor in enzymatic assays. Its moderate lipophilicity (XLogP3-AA = 2.2) suggests it may cross the blood-brain barrier sufficiently for in vivo target engagement studies in rodent models [1]. Parallel testing against butyrylcholinesterase (BuChE) and off-target panels is recommended to establish selectivity [2].

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